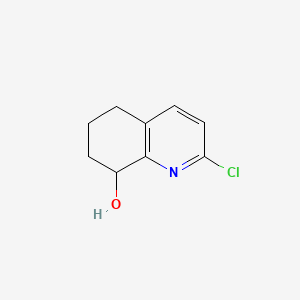

2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

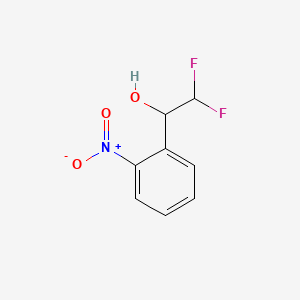

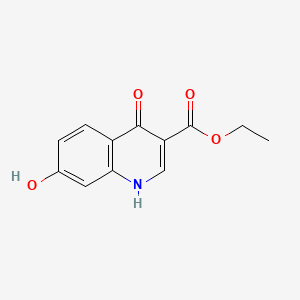

“2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL” is a chemical compound with the molecular formula C9H10ClNO . It is a derivative of tetrahydroquinoline, a bicyclic compound containing a quinoline moiety and a saturated carbon ring .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL” includes a chloro group (Cl) attached to the second position of the tetrahydroquinoline ring . The eighth position of the ring is substituted with a hydroxyl group (OH) .Physical And Chemical Properties Analysis

“2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL” has a molecular weight of 183.63 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 33.1 Ų .Scientific Research Applications

Enantiomerically Pure Tetrahydroquinolines Synthesis : Enantiomerically pure tetrahydroquinolines, including variants of tetrahydroquinolin-8-ol, have been synthesized using lipase-catalyzed kinetic acetylation. These compounds have significant implications in medicinal chemistry due to their stereochemical properties (Uenishi & Hamada, 2002).

Toxicology of Clioquinol : Clioquinol, a halogenated 8-hydroxyquinoline, previously used as an anti-parasitic agent, has been studied for its neurotoxicity and potential applications in treating Alzheimer's disease and cancer (Mao & Schimmer, 2008).

Structural Analysis : The structure of substituted tetrahydroquinolines, including 2-chloro variants, has been determined using X-ray diffraction, contributing to a deeper understanding of their chemical properties (Albov et al., 2004).

Reactions with Arylamines : 2-Chloro tetrahydroquinolines react with arylamines to form compounds that have implications in chemical synthesis and possibly pharmacology (Gavrilov & Konshin, 1988).

Chemosensor for Cadmium : Certain quinoline derivatives, such as 5-Chloro-8-methoxyquinoline, have been characterized as chemosensors for cadmium, indicating potential environmental monitoring applications (Prodi et al., 2001).

Organic Light-Emitting Diodes (OLEDs) : Chloro and fluor substituted 8-hydroxyquinolinates have been explored for their use in OLEDs, showing potential in the field of display technology (Huo et al., 2015).

Synthesis of Trifluoromethyl-containing Derivatives : Tetrahydroquinolines with trifluoromethyl groups have been synthesized, which are valuable in medicinal chemistry due to their stable chemical properties (Johnson et al., 2013).

Catalytic Asymmetric Reactions : Chiral Pt(II)/Pd(II) pincer complexes involving tetrahydroquinoline derivatives have been used in asymmetric catalysis, important in the synthesis of chiral pharmaceuticals (Yoon et al., 2006).

Future Directions

properties

IUPAC Name |

2-chloro-5,6,7,8-tetrahydroquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5,7,12H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJNDQUFQBHDAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=N2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670169 |

Source

|

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL | |

CAS RN |

130861-73-3 |

Source

|

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)

![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)